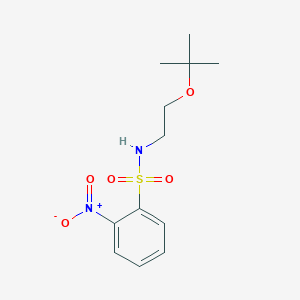
Ns-NH-Et-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ns-NH-Et-OtBu, also known as N-Nosyl-O-t-butyl-1,2-ethanolamine, is a specialized chemical compound with the molecular formula C12H18N2O5S. This compound is notable for its use in various synthetic and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ns-NH-Et-OtBu is typically synthesized through a multi-step process involving the protection of amino acids with the o-nitrobenzenesulfonyl (Nosyl) group. The synthetic route often involves the following steps :
Preparation of the Resin: Rink amide resin is prepared and acylated using bromoacetic acid.
Substitution Reaction: The resin-bound bromoacetyl group is reacted with Ns-protected submonomers in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at room temperature.
Microwave-Assisted Synthesis: For more efficient synthesis, microwave irradiation can be used to facilitate the substitution reaction at elevated temperatures.
Deprotection: The Nosyl group is removed using p-methoxybenzene thiol and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF.
Cleavage from Resin: The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIPS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ns-NH-Et-OtBu undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly when the Nosyl group is present.
Reduction Reactions: It can be reduced using agents like lithium aluminum hydride (LiAlH4) or lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) to form corresponding amines or aldehydes.
Deprotection Reactions: The Nosyl group can be selectively removed under mild conditions using thiol-based reagents.
Common Reagents and Conditions
Cesium Carbonate (Cs2CO3): Used in substitution reactions.
Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.
p-Methoxybenzene Thiol and DBU: Utilized for deprotection of the Nosyl group.
Major Products Formed
The major products formed from these reactions include substituted amines, aldehydes, and deprotected ethanolamine derivatives.
Scientific Research Applications
Ns-NH-Et-OtBu is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptoids and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ns-NH-Et-OtBu involves its ability to act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The Nosyl group provides steric hindrance and electronic effects that facilitate selective reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Nosyl-1,2-ethylenediamine hydrochloride (Ns-EDA*HCl)
- N-Nosyl-1,3-diaminopropane hydrochloride (Ns-DAP*HCl)
Uniqueness
Ns-NH-Et-OtBu is unique due to its combination of the Nosyl protecting group and the tert-butyl ester, which provides enhanced stability and selectivity in synthetic reactions compared to other similar compounds .
Properties
IUPAC Name |
N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-12(2,3)19-9-8-13-20(17,18)11-7-5-4-6-10(11)14(15)16/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQCSWDOIQQOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
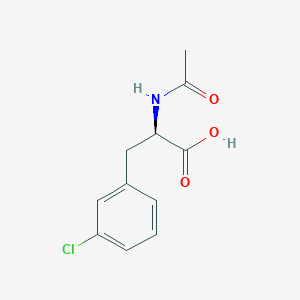
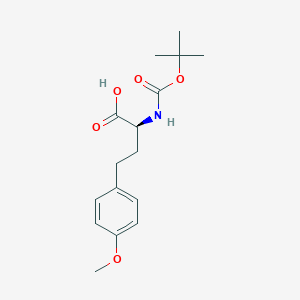
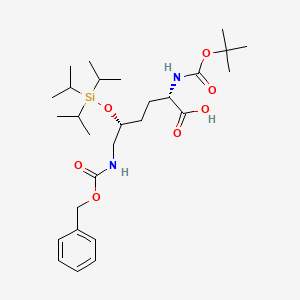
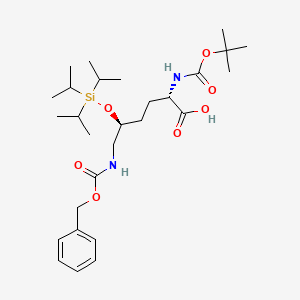
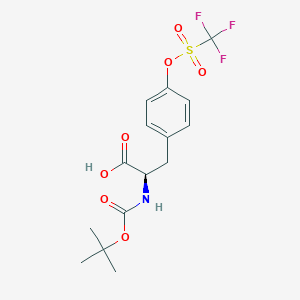
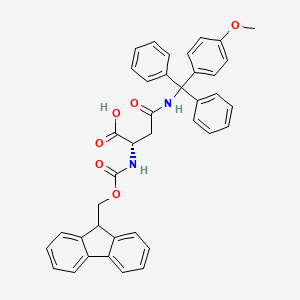
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid](/img/structure/B6362952.png)

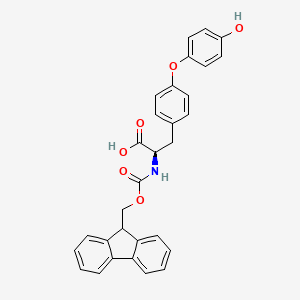
![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)
